![molecular formula C12H12ClN3O B1479209 3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine CAS No. 2098071-74-8](/img/structure/B1479209.png)
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
概要
説明
1,2,3-Triazoles are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered ring . They are known for their high chemical stability, strong dipole moment, and ability to form hydrogen bonds . These properties make 1,2,3-triazoles useful in a variety of applications, including medicinal chemistry, supramolecular chemistry, organic synthesis, chemical biology, and materials science .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as a "click reaction" . This reaction is reliable, regioselective, and high-yielding, making it a popular method for the synthesis of 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon and three nitrogen atoms . This structure allows 1,2,3-triazoles to mimic amide bonds, making them a common motif in experimental drug candidates and approved drugs .Chemical Reactions Analysis
1,2,3-Triazoles can undergo a variety of chemical reactions due to their unique structure. For example, they can participate in cycloaddition reactions with alkynes to form larger ring structures .Physical and Chemical Properties Analysis
1,2,3-Triazoles are known for their high chemical stability, strong dipole moment, and ability to form hydrogen bonds . These properties contribute to their wide range of applications in various fields .科学的研究の応用
Synthetic Methods and Chemical Reactions
- A novel method involving the Dimroth rearrangement for synthesizing tricyclic compounds has been reported, showcasing a new pathway for chemical transformations involving triazolo and oxazine derivatives (Ezema et al., 2015).
- Research has developed efficient one-pot synthesis techniques for 3-substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones, emphasizing the method's simplicity, high efficiency, and excellent yield (Zhang et al., 2020).
- Studies on the synthesis and tautomerization of 6,7‐dihydro‐(1,2,3)‐triazolo[1,5‐a]pyrimidines have contributed to understanding the chemical behavior of similar triazolo compounds (Desenko et al., 2006).
Biological Activity Studies
- Some triazole-fused compounds, including variations of the 1,2,4-triazolo and pyrazolo types, have been synthesized and evaluated for their anticancer and antimicrobial activities, showing potential therapeutic applications (Riyadh et al., 2013).
- Another study focused on the synthesis and antimicrobial evaluation of new polyheterocyclic systems containing a 1,2,4-triazine moiety, indicating the potential for developing novel antimicrobial agents (Abdel-Monem, 2010).
Molecular Structure Analysis
- Research into the structures of benzoxazine-fused triazoles as potential diuretic agents provides insight into the crystal structures of such compounds, which is crucial for understanding their physical and chemical properties (Ravikumar et al., 2012).
作用機序
1,2,3-Triazoles have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
The anticancer activity of these molecules is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme . .
Safety and Hazards
将来の方向性
The development and targeted synthesis of 1,2,3-triazoles remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, 1,2,3-triazoles are promising scaffolds for the formation of compounds with useful biological activity .
生化学分析
Biochemical Properties
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . The interaction with these enzymes can alter their activity, leading to changes in metabolic pathways and cellular processes. Additionally, this compound can form hydrogen bonds with proteins, affecting their structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation . These changes can lead to alterations in cell function and behavior, making this compound a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can inhibit enzymes by forming covalent bonds with their active sites, leading to enzyme inactivation . Additionally, it can interact with DNA and RNA, affecting their stability and function . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under various conditions, but it can degrade over extended periods . The degradation products can have different biological activities, which may influence the long-term effects of the compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its interaction with critical enzymes and proteins . Threshold effects have been observed, where the compound’s biological activity significantly changes at certain concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism . These interactions can influence the overall metabolic state of the cell and impact various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and accumulate in certain cellular compartments . The distribution of this compound can affect its biological activity and influence its therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and determine its biological effects .
特性
IUPAC Name |
3-(chloromethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-6-10-11-8-17-12(7-16(11)15-14-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFOMRVLJIWXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)CCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479126.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol](/img/structure/B1479127.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1479128.png)
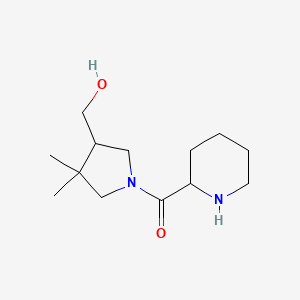
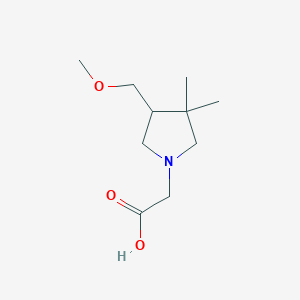
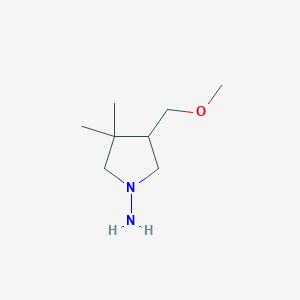
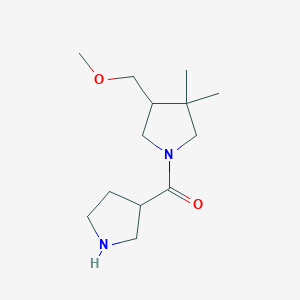


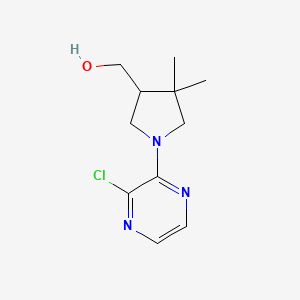
![(2-(3-Aminopropyl)-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1479144.png)
![3-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-oxopropanenitrile](/img/structure/B1479145.png)
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479146.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)
